molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate CAS No. 103335-41-7

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

Cat. No. B029297
CAS RN: 103335-41-7
M. Wt: 331.4 g/mol
InChI Key: WMSQGMYJYBSBKA-ALHYADCGSA-N
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Description

The compound “(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate” is also known as Methyl 3-oxo-4-aza-5a-androst-1-ene-17beta-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C20H29NO3 . It has a molecular weight of 331.4 g/mol . The structure includes several stereocenters .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 478.6±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 74.3±3.0 kJ/mol . The flash point is 243.3±28.7 °C . The index of refraction is 1.525 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Controlled Drug Delivery

Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia. Researchers have evaluated the potential to deliver dutasteride in a controlled/sustained manner when formulated as a microarray . The low oral dose, low aqueous solubility, and slow rate of elimination of dutasteride were considered ideal properties which may enable a once-weekly microarray option for patients .

Treatment of Amyotrophic Lateral Sclerosis

Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by the loss of upper and lower motor neurons. Dutasteride, a dual inhibitor of type 1 and type 2 5α-reductase (5AR) enzymes, shows great anti-ALS properties . Dutasteride shows great neuroprotective, antioxidant, and anti-inflammatory effects. It also appears effective against glutamate toxicity, and it is capable of restoring altered dopamine activity (DA) .

Treatment of Benign Prostatic Hyperplasia

Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia . It is a dual inhibitor of type 1 and type 2 5α-reductase (5AR) enzymes, which are involved in the conversion of testosterone to dihydrotestosterone (DHT), a hormone that causes prostate growth .

Treatment of Androgenic Alopecia

Dutasteride is also used in the treatment of androgenic alopecia . It inhibits the conversion of testosterone to dihydrotestosterone (DHT), a hormone that causes hair loss .

Neuroprotection

Dutasteride shows great neuroprotective effects . It is capable of restoring altered dopamine activity (DA), which is crucial for normal brain function .

Antioxidant and Anti-inflammatory Effects

Dutasteride has antioxidant and anti-inflammatory effects . These properties could be beneficial in the treatment of various diseases characterized by oxidative stress and inflammation .

Mechanism of Action

Target of Action

Dutasteride methyl ester, also known as Dutasteride, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .

Mode of Action

Dutasteride is a dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, Dutasteride prevents the conversion of testosterone into DHT . This action leads to a significant decrease in circulating DHT levels, by up to 98% .

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride is the conversion of testosterone into DHT . This process is crucial in the development and enlargement of the prostate gland. By inhibiting the 5-alpha reductase enzymes, Dutasteride disrupts this pathway, leading to a significant reduction in DHT levels .

Pharmacokinetics

The pharmacokinetics of Dutasteride are influenced by its formulation . The bioavailability of Dutasteride is around 60% , and it is primarily metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is approximately 4-5 weeks . These properties impact the drug’s bioavailability and its overall effectiveness in the body.

Result of Action

The primary result of Dutasteride’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) . By decreasing DHT levels, Dutasteride reduces the size of an enlarged prostate, improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of Dutasteride can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering Dutasteride for optimal therapeutic outcomes.

properties

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQGMYJYBSBKA-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451476
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate

CAS RN

103335-41-7
Record name Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103335-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dutasteride methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181
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Record name DUTASTERIDE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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